

2-Fluoro-3-hydroxyphenylboronic acid chemical properties

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Compound of Interest

Compound Name: 2-Fluoro-3-hydroxyphenylboronic acid

Cat. No.: B151144

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An In-depth Technical Guide on the Chemical Properties of 2-Fluoro-3-hydroxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for **2-Fluoro-3-hydroxyphenylboronic acid**. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic and structural features.

Core Chemical Properties

2-Fluoro-3-hydroxyphenylboronic acid is a substituted phenylboronic acid that serves as a key intermediate in organic synthesis. The presence of both a fluorine atom and a hydroxyl group on the phenyl ring influences its reactivity and potential applications.

Physicochemical Data

The fundamental physicochemical properties of **2-Fluoro-3-hydroxyphenylboronic acid** are summarized in the table below. This data is essential for handling, storage, and experimental design.

Property	Value	Source(s)
CAS Number	855230-60-3	[1][2][3]
Molecular Formula	C ₆ H ₆ BFO ₃	[1][2][3][4][5]
Molecular Weight	155.92 g/mol	[1][3][4]
Appearance	Solid	[4]
Purity	Typically ≥97%	[3]
InChI	1S/C6H6BFO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9-11H	[4][5]
InChIKey	FUYFURLPSFAOGC-UHFFFAOYSA-N	[4][5]
SMILES	OB(C1=CC=CC(O)=C1F)O	[4]
MDL Number	MFCD06797222	[4]
PubChem Substance ID	329795648	[4]

Stability and Storage

Proper storage is crucial to maintain the integrity of **2-Fluoro-3-hydroxyphenylboronic acid**.

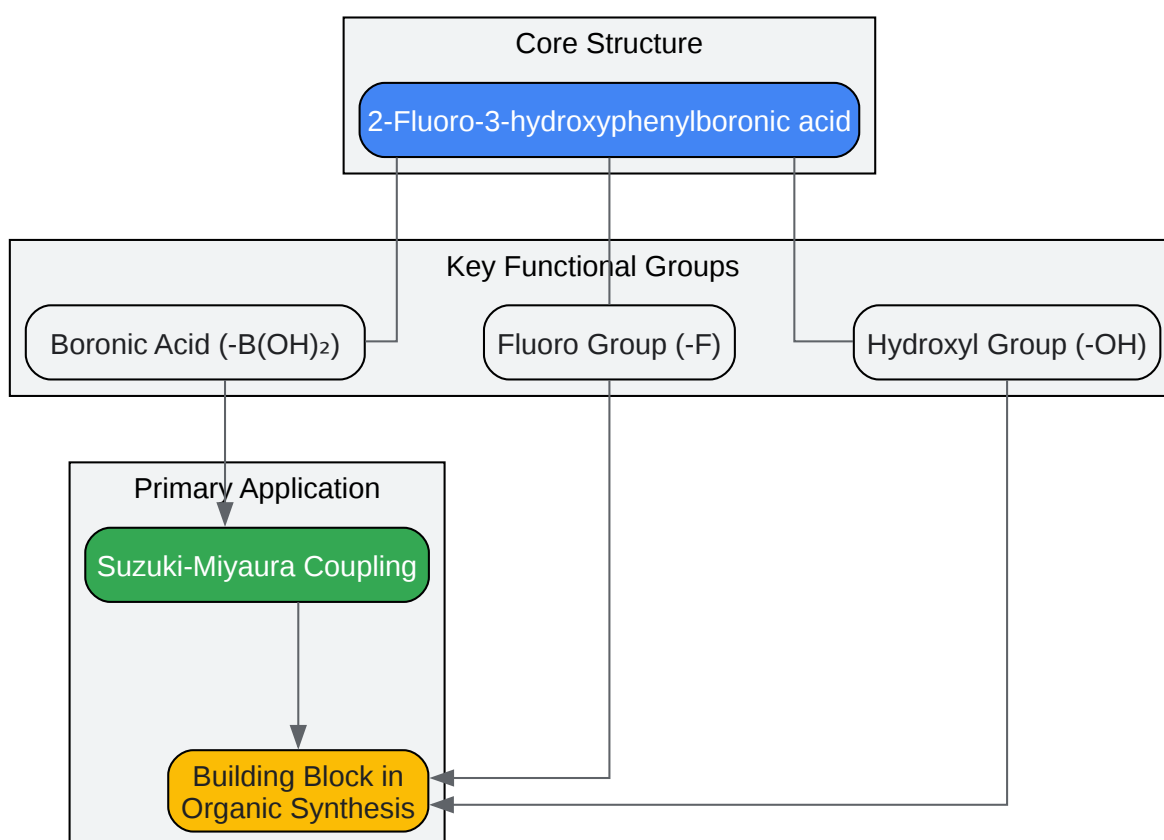
- Storage Temperature: Recommended storage is at -20°C.[2]
- Storage Conditions: It should be stored under an inert atmosphere.[6] It is classified as a combustible solid.[4]
- General Handling: For maximum recovery of the product, it is advised to centrifuge the original vial before removing the cap.[2]

Applications in Organic Synthesis

Arylboronic acids are most renowned for their role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[7][8][9] The unique substitution

pattern of **2-Fluoro-3-hydroxyphenylboronic acid** makes it a valuable reagent for introducing a 2-fluoro-3-hydroxyphenyl moiety into complex molecules.

The electron-withdrawing nature of the fluorine atom and the presence of the hydroxyl group can modulate the reactivity of the boronic acid in these coupling reactions.[7] This allows for fine-tuning of reaction conditions and can influence the electronic properties of the resulting products, which is particularly important in drug discovery and the development of advanced materials.[10]



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Caption: Relationship between the compound's structure and its synthetic utility.

Experimental Protocols

The following section details a general experimental protocol for a typical application of **2-Fluoro-3-hydroxyphenylboronic acid**.

General Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[7] This protocol provides a general methodology; however, optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.[7]

Reaction Scheme: $R^1-X + R^2-B(OH)_2 \rightarrow [Pd \text{ Catalyst, Base}] \rightarrow R^1-R^2$

Where R^1-X is an aryl or vinyl halide (or pseudohalide) and $R^2-B(OH)_2$ is the boronic acid.

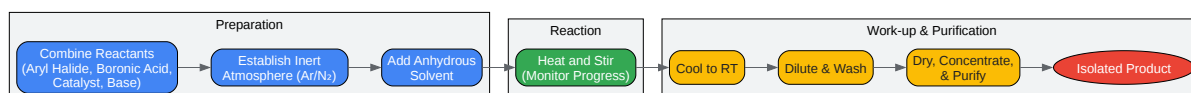
Materials:

- Aryl halide (1.0 mmol)
- **2-Fluoro-3-hydroxyphenylboronic acid** (1.2-1.5 mmol)
- Palladium catalyst (e.g., $Pd(PPh_3)_4$, 0.02-0.05 mmol)
- Base (e.g., K_2CO_3 , Na_2CO_3 , Cs_2CO_3 , 2.0-3.0 mmol)
- Anhydrous solvent (e.g., DMF/ H_2O , Toluene, Dioxane)

Procedure:

- **Reaction Setup:** To a dried reaction vessel, add the aryl halide, **2-Fluoro-3-hydroxyphenylboronic acid**, palladium catalyst, and base.
- **Inert Atmosphere:** Purge the vessel with an inert gas (e.g., argon or nitrogen) and maintain this atmosphere throughout the reaction.
- **Solvent Addition:** Add the anhydrous solvent to the reaction mixture.
- **Reaction Conditions:** Heat the mixture to the desired temperature (typically ranging from room temperature to reflux) and stir for the required time (monitored by TLC or LC-MS).

- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent and wash with water or brine.
- **Purification:** Dry the organic layer over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography.



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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

It is imperative to consult the Safety Data Sheet (SDS) before handling **2-Fluoro-3-hydroxyphenylboronic acid**.^[1]

- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, clothing, and eye/face protection.^[11]
- **Inhalation:** Avoid breathing dust, fumes, or vapors. Use in a well-ventilated area or under a fume hood.^{[1][11]}
- **Contact:** Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.^[1]
- **Firefighting:** Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.^[1]

Conclusion

2-Fluoro-3-hydroxyphenylboronic acid is a valuable and versatile reagent in modern organic synthesis. Its unique combination of functional groups allows for the strategic construction of complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its chemical properties, handling requirements, and reaction protocols is essential for its effective and safe utilization in research and development.

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